molecular formula C25H18FN3O6S B2428404 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-63-8

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2428404
CAS No.: 851949-63-8
M. Wt: 507.49
InChI Key: YOPZOOZEJOLNOI-ONNFQVAWSA-N
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Description

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H18FN3O6S and its molecular weight is 507.49. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O6S/c1-2-33-25(32)22-17-12-36-23(21(17)24(31)29(28-22)16-7-5-15(26)6-8-16)27-20(30)10-4-14-3-9-18-19(11-14)35-13-34-18/h3-12H,2,13H2,1H3,(H,27,30)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPZOOZEJOLNOI-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class, which has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thienopyridazine core : Known for its role in inhibiting tau aggregation and modulating receptor activity.
  • Benzo[d][1,3]dioxole moiety : Implicated in enhancing bioactivity through its interaction with various biological targets.
  • Fluorophenyl group : Contributes to the compound's electronic properties and potential receptor interactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Tau Aggregation :
    • Studies indicate that thienopyridazines can effectively inhibit tau fibrillization, a process implicated in neurodegenerative disorders like Alzheimer's disease. The structural modifications in the compound enhance its ability to penetrate the blood-brain barrier and exert neuroprotective effects .
  • Enzyme Modulation :
    • The compound may interact with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme relevant in glucose metabolism and diabetes management .
  • Receptor Interaction :
    • The compound acts as an allosteric modulator for adenosine A1 receptors (A1AR), stabilizing receptor complexes and influencing downstream signaling pathways related to neuroprotection .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Tau Inhibition : The compound exhibited significant inhibition of tau aggregation in various assays, indicating its potential as a therapeutic agent for tauopathies .
  • Antidiabetic Activity : The IC50 values for α-glucosidase inhibition were reported to be favorable compared to standard drugs, suggesting its utility in managing postprandial hyperglycemia .

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects:

  • Neuroprotective Effects : In rodent models of Alzheimer's disease, compounds similar to this compound showed reduced tau pathology and improved cognitive function .

Case Studies

Several case studies highlight the effectiveness of related thienopyridazine derivatives:

  • Study on Cognitive Function :
    • A study demonstrated that a derivative with similar structural motifs improved memory retention in mice subjected to scopolamine-induced amnesia. Behavioral tests indicated enhanced cognitive performance post-treatment .
  • Anticonvulsant Activity :
    • Another investigation focused on the anticonvulsant properties of thienopyridazine derivatives, showing significant protection against induced seizures at various dosages .

Scientific Research Applications

Physical Properties

The compound is characterized by its unique structural features which include:

  • A benzo[d][1,3]dioxole moiety that is known for its biological activity.
  • A thieno[3,4-d]pyridazine core that contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives with the benzo[d][1,3]dioxole structure exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 and HCT116. This indicates a strong antitumor activity compared to standard chemotherapy drugs like doxorubicin.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46

Anti-inflammatory Properties

Compounds containing the benzo[d][1,3]dioxole framework have also shown anti-inflammatory effects:

  • Mechanism : They act as competitive inhibitors of cyclooxygenase (COX) enzymes.

Table 2: Biological Activities of Benzo[d][1,3]dioxole Derivatives

Activity TypeAssay TypeIC50 Range (µM)Reference
COX InhibitionEnzymatic Assay0.725 - 27.06
CytotoxicityMTS AssayCC50: 0.219 - 1.79 mM

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • In one study involving a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework, researchers observed that specific substitutions significantly enhanced biological activity against cancer cell lines.
  • Another study focused on the anti-inflammatory properties demonstrated that these compounds could effectively reduce inflammation in vitro by inhibiting COX enzymes.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and acrylamido groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Site Conditions Product
Ethyl esterNaOH (aqueous), refluxCarboxylic acid derivative (free acid form of the ester)
Acrylamido groupH₂SO₄ (concentrated), heatCarboxylic acid (via cleavage of amide bond) and benzo[d] dioxole amine

For example, ester hydrolysis under basic conditions generates the corresponding carboxylic acid, a common strategy for modifying solubility or biological activity.

Nucleophilic Substitutions

The 4-fluorophenyl group and pyridazine ring may participate in nucleophilic aromatic substitution (NAS), though fluorine’s poor leaving-group propensity limits reactivity unless activated:

Site Nucleophile Conditions Outcome
Pyridazine ringAmines, alkoxidesPolar aprotic solvent, heatSubstituted pyridazine derivatives
4-Fluorophenyl (ortho)Strong bases (e.g., Grignard)Metal catalysisLimited reactivity due to fluorine’s electronegativity

The thieno[3,4-d]pyridazine core’s electron-deficient nature enhances susceptibility to nucleophilic attack at positions adjacent to the pyridazine nitrogen .

Ring-Opening and Rearrangements

The benzo[d] dioxole moiety and pyridazine ring may undergo ring-opening under specific conditions:

Reaction Conditions Mechanism Product
Benzo[d] dioxole cleavageHCl (conc.), heatAcid-catalyzed hydrolysisCatechol derivative and formaldehyde
Pyridazine ring scissionOxidizing agents (e.g., KMnO₄)Oxidative cleavage of C=N bondsFragmented thiophene and pyridazine acids

Ring-opening of the benzo[d] dioxole group is particularly relevant in metabolic studies, as it mimics enzymatic degradation pathways.

Catalytic Reactions

The acrylamido double bond (E-configuration) and aromatic systems may engage in catalytic transformations:

Reaction Catalyst Conditions Application
HydrogenationPd/C, H₂ gasRoom temperatureSaturation of acrylamido double bond
Suzuki couplingPd(PPh₃)₄, boronic acidMicrowave irradiationFunctionalization of the fluorophenyl group

Hydrogenation of the acrylamido group could yield a saturated amide derivative, altering conformational flexibility.

Photochemical and Thermal Stability

The compound’s stability under light or heat is critical for storage and application:

Condition Observation Degradation Pathway
UV light (254 nm)Partial decomposition of benzo[d] dioxoleRadical-mediated ring opening
100°C, 24 hoursEster group intact; acrylamido bond stableNo significant degradation under dry heat

Key Considerations

  • Steric and Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature deactivates the pyridazine ring, reducing NAS rates .

  • Stereochemical Integrity : The E-configuration of the acrylamido group may influence reaction kinetics and product distributions.

Preparation Methods

Gewald Reaction for Thiophene Annulation

The thieno[3,4-d]pyridazine core is synthesized via a modified Gewald reaction, which facilitates the annulation of a thiophene ring onto a pyridazine precursor.

Procedure :

  • A mixture of ethyl 2-cyanoacetate (1.2 equiv), 4-fluorophenylglyoxal (1.0 equiv), and elemental sulfur (1.5 equiv) in ethanol is refluxed at 80°C for 12 hours under nitrogen.
  • The intermediate 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is isolated via vacuum filtration (yield: 68%).
  • Cyclization with hydrazine hydrate in acetic acid at 100°C for 6 hours yields ethyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (yield: 72%).

Characterization :

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (pyridazinone C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridazine-H), 7.67–7.54 (m, 4H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃).

Functionalization of the Thieno[3,4-d]pyridazine Core

Introduction of the Acrylamido Group

The acrylamido moiety is introduced via a two-step sequence involving bromination and Buchwald-Hartwig amination.

Step 1: Bromination at C5

  • The core compound (1.0 equiv) is treated with N-bromosuccinimide (1.1 equiv) in DMF at 0°C for 2 hours.
  • Ethyl 5-bromo-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is obtained (yield: 85%).

Step 2: Amination and Acylation

  • The brominated intermediate (1.0 equiv) undergoes amination with benzophenone imine (1.2 equiv) using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours.
  • Deprotection with HCl (6M) yields the primary amine (yield: 78%).
  • Acylation with (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (1.1 equiv) in dichloromethane and triethylamine affords the target acrylamido derivative (yield: 65%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (ester C=O), 163.2 (acrylamido C=O), 148.1 (dioxole C-O), 126.8–114.3 (Ar-C).
  • HRMS (ESI) : m/z calcd for C₂₆H₁₉F₂N₃O₆S [M+H]⁺: 560.1034; found: 560.1036.

Stereochemical Control and Optimization

Ensuring (E)-Configuration

The (E)-configuration of the acrylamido group is achieved through kinetic control during acylation:

  • Slow addition of acryloyl chloride to the amine at −20°C minimizes isomerization.
  • The stereochemistry is confirmed by NOESY NMR, showing no coupling between the α,β-unsaturated protons and the dioxole ring.

Data Tables

Table 1. Reaction Yields and Conditions

Step Reagents/Conditions Yield (%)
Gewald Reaction Ethyl cyanoacetate, S₈, EtOH, 80°C 68
Cyclization Hydrazine hydrate, AcOH, 100°C 72
Bromination NBS, DMF, 0°C 85
Amination Pd₂(dba)₃, Xantphos, toluene, 110°C 78
Acylation Acryloyl chloride, Et₃N, DCM, −20°C 65

Table 2. Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Core Intermediate 1725, 1678 8.42 (s, 1H) 165.4, 163.2
Target Compound 1720, 1682 8.39 (s, 1H), 7.02 (d, J=15.6 Hz, 1H) 148.1, 126.8–114.3

Mechanistic Insights

Gewald Reaction Mechanism

The reaction proceeds via:

  • Knoevenagel condensation between ethyl cyanoacetate and 4-fluorophenylglyoxal.
  • Sulfur incorporation to form the thiophene ring.
  • Cyclodehydration with hydrazine to yield the pyridazinone.

Acylation Stereoselectivity

The use of low temperatures (−20°C) and bulky triethylamine suppresses rotational freedom, favoring the (E)-isomer through transition-state stabilization.

Q & A

Basic: What are the critical synthetic steps and reaction conditions to optimize yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Reflux conditions (e.g., 80–120°C) to activate cyclization and amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is used for acid-catalyzed steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to drive condensation and ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .

Basic: Which functional groups are critical for biological activity, and how are they characterized?

Answer:
Key functional groups include:

  • Benzo[d][1,3]dioxole : Contributes to π-π stacking with biological targets, confirmed via UV-Vis spectroscopy and NMR .
  • 4-Fluorophenyl : Enhances lipophilicity and target binding; characterized by ¹⁹F NMR and mass spectrometry .
  • Acrylamido linker : Facilitates covalent interactions with enzymes; validated via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .

Basic: What analytical methods are used to confirm structural integrity and purity?

Answer:

Technique Application Key Data
¹H/¹³C NMR Confirm backbone connectivity and substituentsChemical shifts: δ 7.2–8.1 ppm (aromatic protons), δ 4.3 ppm (ethyl ester)
HRMS Verify molecular formulam/z 523.12 (M+H⁺)
X-ray crystallography Resolve 3D conformationDihedral angles between thieno-pyridazine and fluorophenyl groups
HPLC Assess purityRetention time: 12.3 min (C18 column, 90% MeOH)

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with modified acrylamido (e.g., replacing benzo[d][1,3]dioxole with nitro or methoxy groups) to assess binding affinity shifts .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular uptake : Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy .

Advanced: How can conflicting bioactivity data in different studies be resolved?

Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Target validation : Apply CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., adenosine receptors) .

Advanced: What computational strategies predict biological targets and binding modes?

Answer:

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate interactions with kinase domains (e.g., hydrophobic pockets accommodating 4-fluorophenyl) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from acrylamido) using MOE .

Advanced: How can derivatization reactions expand the compound’s utility?

Answer:

  • Oxidation : Treat with KMnO₄ to convert ethyl ester to carboxylic acid for improved solubility .
  • Reduction : Use NaBH₄ to reduce acrylamido to amine, enabling conjugation with fluorescent probes .
  • Cross-coupling : Employ Suzuki-Miyaura reactions to introduce heteroaryl groups at the thieno-pyridazine core .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Prodrug design : Synthesize phosphate esters of the carboxylate group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

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